molecular formula C9H5ClF2N2O B1625028 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine CAS No. 219296-24-9

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

Cat. No. B1625028
CAS RN: 219296-24-9
M. Wt: 230.6 g/mol
InChI Key: RYLULWDVNWTHMK-UHFFFAOYSA-N
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Description

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 219296-24-9 . Its IUPAC name is 2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The vibrational spectra of 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine were analyzed in terms of a single conformer, gauche-syn, where the Cl–C and the Nα═Nβ bonds are gauche and syn to the C═O bond, respectively .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products .


Physical And Chemical Properties Analysis

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine has a molecular weight of 230.6 . It is stored at ambient temperature .

Scientific Research Applications

Materials Science

Imidazo[1,2-a]pyridine derivatives have shown great potential in the field of materials science . Their unique chemical structure and versatility make them suitable for various applications in this field .

Pharmaceutical Applications

These compounds have been used in the pharmaceutical field due to their biological properties . They have been reported to have promising innovations in the development of anti-cancer drugs .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have been used in the creation of optoelectronic devices . Their optical behaviors make them ideal for use in these types of applications .

Sensors

These compounds have been used in the development of sensors . Their unique properties allow them to respond to changes in their environment, making them useful in sensor technology .

Bioimaging

Imidazo[1,2-a]pyridine compounds have been used as fluorophores for bioimaging . They can be used to create images of biological tissues or cells .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Some examples of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Chemical Sensors

Imidazo[1,2-a]pyridine compounds have been used as chemical sensors . They can detect changes in chemical conditions, making them useful in various applications .

Green Chemistry

Imidazo[1,2-a]pyridine derivatives have been used in green chemistry . For example, they have been used with chlorophyll as a biocatalyst via visible-light catalysis .

Mechanism of Action

Target of Action

The compound 3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine, also known as 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound could be the biological pathways involved in these diseases.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been discussed for their development based on the structure–activity relationship and mode-of-action . They are known to interact with their targets, leading to changes that inhibit the growth of the disease-causing organisms .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine derivatives, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that similar compounds may also have favorable pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against mdr-tb and xdr-tb . This suggests that the compound could potentially inhibit the growth of these disease-causing organisms.

Safety and Hazards

This chemical is considered hazardous. It is advised to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

2-chloro-2,2-difluoro-1-imidazo[1,2-a]pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLULWDVNWTHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454332
Record name 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorodifluoroacetyl)imidazo[1,2-a]pyridine

CAS RN

219296-24-9
Record name 2-Chloro-2,2-difluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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